An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methoxyphenyl)ethanone Oxime
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methoxyphenyl)ethanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methoxyphenyl)ethanone oxime, a derivative of acetophenone, is a valuable building block in organic synthesis, finding applications in the preparation of various biologically active compounds and materials. Its structural elucidation is paramount for ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-Methoxyphenyl)ethanone oxime, offering a detailed interpretation of chemical shifts and coupling constants. The causality behind spectral features is explained through an examination of substituent effects and molecular geometry.
Molecular Structure and Numbering
The structural formula of (4-Methoxyphenyl)ethanone oxime with the IUPAC numbering system is presented below. This numbering will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of (4-Methoxyphenyl)ethanone oxime.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of (4-Methoxyphenyl)ethanone oxime in deuterochloroform (CDCl₃) provides distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, which is primarily dictated by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing oxime functionality (-C(CH₃)=NOH).
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for (4-Methoxyphenyl)ethanone oxime in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-O (Oxime) | ~9.60 | broad singlet | - | 1H |
| H-2, H-6 | 7.30 | doublet | 8.8 | 2H |
| H-3, H-5 | 6.90 | doublet | 8.8 | 2H |
| H-9 (OCH₃) | 3.80 | singlet | - | 3H |
| H-8 (CH₃) | 2.30 | singlet | - | 3H |
Note: The chemical shift of the oxime proton (N-OH) can be variable and is often broad due to chemical exchange and hydrogen bonding.
Detailed Peak Assignments:
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Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern.
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The protons ortho to the oxime group (H-2 and H-6) are deshielded relative to the protons meta to this group (H-3 and H-5). This is because the oxime group is electron-withdrawing.
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Conversely, the methoxy group is strongly electron-donating through resonance, which increases the electron density at the ortho (H-3 and H-5) and para positions. This shielding effect shifts the signals of H-3 and H-5 upfield.
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The observed coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring.
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Methoxy Protons (H-9): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 3.80 ppm. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.
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Methyl Protons (H-8): The three protons of the methyl group attached to the imine carbon are also equivalent and resonate as a singlet around 2.30 ppm.
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Oxime Proton (H-O): The proton of the hydroxyl group of the oxime functionality typically appears as a broad singlet at a downfield chemical shift (around 9.60 ppm). Its broadness is a result of rapid chemical exchange with residual water or other protic species in the solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms and functional groups.
Table 2: ¹³C NMR Chemical Shift Data for (4-Methoxyphenyl)ethanone oxime in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-7 (C=N) | 156.1 |
| C-4 (C-O) | 159.7 |
| C-1 | 129.6 |
| C-2, C-6 | 118.7 |
| C-3, C-5 | 115.2 |
| C-9 (OCH₃) | 55.4 |
| C-8 (CH₃) | 12.6 |
Detailed Peak Assignments:
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Imine Carbon (C-7): The carbon atom of the C=N double bond (C-7) is significantly deshielded and appears at approximately 156.1 ppm. This is a characteristic chemical shift for an sp²-hybridized carbon in an oxime.
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Aromatic Carbons:
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C-4: The carbon atom directly attached to the oxygen of the methoxy group (C-4) is the most deshielded of the aromatic carbons, resonating at around 159.7 ppm due to the strong electron-donating effect and the direct attachment to the electronegative oxygen.
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C-1: The ipso-carbon (C-1), to which the ethanone oxime moiety is attached, appears at approximately 129.6 ppm.
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C-2, C-6 and C-3, C-5: The electron-donating methoxy group increases the electron density at the ortho (C-3, C-5) and para carbons. This shielding effect results in upfield shifts for these carbons. The signals for C-2, C-6 and C-3, C-5 appear at approximately 118.7 ppm and 115.2 ppm, respectively.
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Aliphatic Carbons:
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C-9 (OCH₃): The carbon of the methoxy group (C-9) resonates at a typical value of around 55.4 ppm.
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C-8 (CH₃): The methyl carbon (C-8) of the ethylidene group is the most shielded carbon in the molecule, appearing at approximately 12.6 ppm.
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E/Z Isomerism
Acetophenone oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the substituents on the imine carbon defines the isomer.
Caption: (E) and (Z) isomers of an acetophenone oxime.
In many reported spectra of (4-Methoxyphenyl)ethanone oxime, only one set of signals is observed, suggesting that one isomer is predominantly formed or that the two isomers are not readily distinguishable under the experimental conditions. Theoretical calculations and studies on related acetophenone oximes often indicate that the (E)-isomer is thermodynamically more stable. The differentiation between the (E) and (Z) isomers can be achieved through advanced NMR techniques such as 2D NOESY, which can detect through-space interactions between the -OH proton and the protons of the methyl or aryl group.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)ethanone oxime
A general and reliable method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine hydrochloride in the presence of a base.[1]
Materials:
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4'-Methoxyacetophenone
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa) or other suitable base
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Ethanol or a similar solvent
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Water
Procedure:
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Dissolve 4'-methoxyacetophenone in ethanol in a round-bottom flask.
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In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
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Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 4'-methoxyacetophenone.
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Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water.
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The product, (4-Methoxyphenyl)ethanone oxime, will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.
Caption: General workflow for the synthesis of (4-Methoxyphenyl)ethanone oxime.
Conclusion
This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of (4-Methoxyphenyl)ethanone oxime. The assignment of each signal has been rationalized based on established principles of NMR spectroscopy, including the electronic effects of the methoxy and oxime substituents. The potential for E/Z isomerism has been discussed, and a standard experimental protocol for the synthesis of the title compound has been outlined. The information presented herein serves as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development for the accurate identification and characterization of this important chemical intermediate.
References
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Gorrod, J. W., & Christou, M. (1986). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Xenobiotica, 16(6), 575-585. [Link]
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Reich, H. J. NMR Data. University of Wisconsin. [Link]
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Hornak, J. P. The Basics of NMR. Rochester Institute of Technology. [Link]
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Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. Online resources available at: [Link]
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Li, J.-T., Chen, Y.-X., Li, X.-L., & Deng, H.-J. (Year). An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry - Section B, Volume(Issue), pages. [Link]
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Jorgensen, M. R., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 9(33), 6570-6576. [Link]
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SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Bagno, A., et al. (2020). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 18(38), 7586-7595. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
